CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

Description

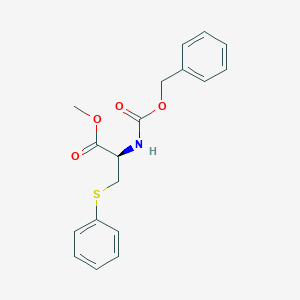

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLHYBTCCLDPR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934719 | |

| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153277-33-9 | |

| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153277-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cbz S Phenyl L Cysteine Methyl Ester

Stereoselective Synthesis Approaches

The inherent chirality of CBZ-S-phenyl-L-cysteine methyl ester necessitates synthetic strategies that can precisely control the stereochemical outcome. Stereoselective synthesis is crucial as different enantiomers of a molecule can exhibit varied biological activities. google.com

Enantioselective Preparation Strategies and Enantiomeric Excess Optimization

The primary goal in the synthesis of this compound is to achieve a high enantiomeric excess (e.e.), ensuring that the desired L-enantiomer is the predominant product. A common strategy involves starting with a chiral precursor, such as L-cysteine, which inherently sets the stereochemistry at the α-carbon. The challenge then lies in maintaining this stereochemical integrity throughout the synthetic sequence.

Optimization of enantiomeric excess often involves a careful selection of reagents and reaction conditions that minimize racemization. For instance, in S-arylation reactions, the choice of base, solvent, and temperature can significantly impact the stereochemical purity of the product. While many traditional methods for the synthesis of S-aryl cysteine derivatives can lead to racemic mixtures, modern approaches aim for an enantiomeric excess greater than 96%. google.com

Influence of Reaction Conditions on Stereoselectivity

Reaction conditions play a pivotal role in dictating the stereoselectivity of the synthesis of this compound. Key parameters that are often fine-tuned include:

Temperature: Lower temperatures generally favor higher stereoselectivity by reducing the kinetic energy of molecules, which can lead to less selective bond formation and potential racemization.

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome.

Catalyst: In catalyzed reactions, the nature of the catalyst and any associated ligands is paramount in controlling the stereochemistry of the product.

Reagent Addition Rate: Slow, controlled addition of reagents can help maintain optimal reaction conditions and prevent side reactions that could compromise stereoselectivity.

Application of Chiral Auxiliaries in Controlled Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com These auxiliaries introduce a chiral center that directs the formation of a new stereocenter with a specific configuration. After the desired stereochemistry is established, the auxiliary is removed.

In the context of synthesizing S-aryl-L-cysteine derivatives, a chiral auxiliary could be attached to the cysteine backbone to control the S-arylation step. While specific examples for this compound are not extensively documented in readily available literature, the general principle involves the formation of a diastereomeric intermediate. The steric hindrance and electronic properties of the chiral auxiliary would favor the approach of the arylating agent from a specific direction, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would then yield the desired enantiomerically enriched product. Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones and camphor (B46023) derivatives. wikipedia.orgsigmaaldrich.com A cysteine-derived oxazolidinone chiral auxiliary has been developed for use in a range of highly selective asymmetric transformations. digitellinc.com

Precursor-Based Synthetic Routes

The synthesis of this compound can be efficiently achieved through well-defined precursor-based routes. One of the most prominent methods utilizes N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester as a starting material.

Synthesis from N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester

A robust and scalable method for the preparation of this compound involves the reductive cleavage of the disulfide bond in N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester, followed by the S-arylation of the resulting thiol intermediate.

Copper-mediated coupling reactions have proven to be particularly effective for the S-arylation of cysteine derivatives. google.com This approach offers a reliable means to form the carbon-sulfur bond with good yields and control over the reaction conditions.

In a typical procedure, N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester is reacted with an aryl halide, such as bromobenzene (B47551), in the presence of a copper catalyst. The reaction is generally carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Detailed Research Findings:

A patented method describes the synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester and bromobenzene using copper powder and a catalytic amount of copper(II) bromide in DMSO. google.com The reaction mixture is heated to facilitate the coupling. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

The following tables summarize the experimental conditions and results from various examples of this copper-mediated synthesis. google.com

| Parameter | Example 1 | Example 2 |

| Starting Material | N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester | N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester |

| Arylating Agent | Bromobenzene | Bromobenzene |

| Copper Source | Copper Powder, Copper(II) Bromide | Copper Powder, Copper(II) Bromide |

| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) |

| Temperature | ~130 °C | ~100 °C |

| Reaction Time | ~1 hour 15 minutes | Not specified |

| Initial HPLC Analysis | 94.3% N-CBZ-S-phenyl-L-cysteine methyl ester | Not specified |

| Final HPLC Analysis (after 18h at 120°C) | 81.7% N-CBZ-S-phenyl-L-cysteine methyl ester | Not specified |

Data sourced from US Patent 6,765,109 B1. The final HPLC analysis in Example 1 also showed the presence of byproducts such as benzyl (B1604629) alcohol (3.9%), diphenyl sulfide (B99878) (4.2%), and N-CBZ-S-phenyl-L-cysteine benzyl ester (3.4%). google.com

Another example from the same patent illustrates the reaction in DMF.

| Parameter | Value |

| Starting Material | N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester |

| Arylating Agent | Bromobenzene |

| Copper Source | Copper Powder |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 70-80 °C (addition), 75-80 °C (reaction) |

| Reaction Time | Not specified |

| Yield | Not specified |

Data sourced from US Patent 6,765,109 B1. google.com

These copper-mediated coupling reactions represent a significant advancement in the synthesis of this compound, providing a scalable and efficient route to this valuable compound. The careful control of reaction parameters is essential to maximize the yield and maintain the stereochemical integrity of the final product.

Optimization of Reaction Parameters (e.g., Solvent Systems, Temperature, Catalytic Loadings)

The efficiency of synthesizing N-CBZ-S-phenyl-L-cysteine methyl ester is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the nature and loading of catalysts.

Solvent Systems: The selection of an appropriate solvent is critical for reaction success. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed. google.com For instance, reactions using N,N′-bis-benzyloxycarbonyl cystine dimethyl ester and bromobenzene have been successfully carried out in both DMF and DMSO. google.com Following the reaction, solvents like toluene (B28343) are often used to dissolve the crude product before crystallization, which can be induced by the addition of anti-solvents like hexanes. google.com

Temperature: Reaction temperature significantly influences both the rate of reaction and the formation of byproducts. Various temperatures have been explored, ranging from 70°C to a reflux at 145°C. google.com In one instance, heating a mixture in DMSO to about 130°C resulted in the disappearance of the starting material in just 1 hour and 15 minutes, yielding 94.3% of the desired product. google.com However, prolonged heating at elevated temperatures can lead to the formation of impurities such as benzyl alcohol and diphenyl sulfide. google.com A lower temperature of about 100°C in DMSO has also been shown to be effective. google.com The optimal temperature is often a balance between achieving a reasonable reaction time and minimizing side reactions. scielo.br

Catalytic Loadings: Copper-based catalysts are essential for the coupling reaction. The process can utilize copper powder, copper oxides, and catalytic amounts of copper(II) bromide (CuBr₂) or elemental bromine. google.com The loading of these catalysts is a key variable. For example, a reaction might use N,N′-bis-benzyloxycarbonyl cystine dimethyl ester (0.025 mol), copper powder (0.0625 mole), and copper (II) bromide (0.00152 mole). google.com In another preparation starting from N-CBZ-cysteine methyl ester, copper oxide was used as the catalyst. google.com The precise amount and type of catalyst can dictate the reaction's efficiency and final yield.

The following tables summarize the impact of different reaction parameters on the synthesis.

Table 1: Effect of Solvent and Temperature on Synthesis from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester Data compiled from experimental examples. google.com

| Starting Material Assay | Solvent | Temperature (°C) | Time (h) | Product Yield/Purity (HPLC A.N.%) |

| Crude | DMF | 70-80 | 0.5 (addition) | Not specified |

| Purified | DMF | 110 -> 130 | >20.5 | 66.9% (yield), 98.3% (purity) |

| - | DMSO | 130 | 1.25 | 94.3% |

| - | DMSO | 100 | - | Not specified |

Table 2: Effect of Catalyst System on Synthesis Data compiled from experimental examples. google.com

| Starting Material | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product Yield/Purity (HPLC A.N.%) |

| N,N′-bis-benzyloxycarbonyl cystine dimethyl ester | Copper Powder, CuBr₂ | DMF | 140 | 3 | 59% (yield) |

| N,N′-bis-benzyloxycarbonyl cystine dimethyl ester | Copper Powder, Bromine | - | 115-125 | 44 | 88.4% |

| N-CBZ-cysteine methyl ester | Copper Oxide | DMF | 145 (reflux) | 19 | 25.9% |

Synthesis from N-CBZ-Cysteine Methyl Ester

An alternative route to this compound begins with N-CBZ-cysteine methyl ester. This method involves a direct coupling reaction with an aryl halide. In a specific example, N-CBZ-cysteine methyl ester was reacted with bromobenzene in dimethylformamide (DMF) in the presence of copper oxide. google.com The reaction mixture was heated to reflux at approximately 145°C for 19 hours. google.com While this demonstrates the feasibility of the pathway, the reported yield was modest, with HPLC analysis showing 25.9% of the desired product. google.com

Preparation via Displacement Reactions of Activated Serine Derivatives

A highly efficient method for preparing this compound involves the nucleophilic displacement of an activated serine derivative. This strategy leverages the conversion of the hydroxyl group of serine into a good leaving group, which is subsequently displaced by a sulfur nucleophile.

A prime example of this approach is the use of N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl ester. In this process, the hydroxyl group of the N-CBZ protected serine methyl ester is tosylated to form a sulfonate ester, an excellent leaving group. This intermediate is then reacted with a thiophenylate source. google.com This synthetic route has been reported to produce the target compound in a high yield of 98%. google.com

The success of the displacement reaction hinges on the specificity of the reactants and a controlled reaction environment. The key reactants are the activated serine derivative, N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl ester, and a sulfur nucleophile, typically sodium thiophenylate. google.com The thiophenylate is often freshly prepared for the reaction. google.com

The reaction environment must be carefully managed. The synthesis is typically conducted in DMF at a reduced temperature of approximately 0°C to control the reaction rate and minimize potential side reactions. google.com It has been noted that preparing the sodium thiophenylate using reagents like sodium hydride and thiophenol in DMF may not be suitable for large-scale industrial manufacturing, highlighting the importance of considering process scalability when selecting reagents and conditions. google.com

Protecting Group Strategies in this compound Synthesis

Protecting groups are fundamental in the synthesis of complex molecules like amino acid derivatives. For this compound, the benzyloxycarbonyl (CBZ or Z) group plays a crucial role in temporarily blocking the reactivity of the amine function.

Implementation and Selective Removal of the N-Benzyloxycarbonyl (CBZ) Group

Implementation: The N-benzyloxycarbonyl (CBZ) group is introduced to protect the amino group of cysteine or a related precursor. total-synthesis.com This is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate, with a base required to neutralize the HCl liberated during the reaction. total-synthesis.com An example of this can be seen in the preparation of N,N′-bis-benzyloxycarbonyl cystine, where benzyl chloroformate is added to a cooled solution of cystine after the addition of sodium bicarbonate. google.com

Selective Removal: The removal, or deprotection, of the CBZ group is a critical step to liberate the free amine for further reactions. The most common method for CBZ cleavage is catalytic hydrogenolysis. total-synthesis.comscientificupdate.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). scientificupdate.com The mechanism involves the reduction of the benzyl group, which releases toluene and the unstable carbamic acid, the latter then spontaneously decarboxylates to yield the free amine. total-synthesis.com

While effective, hydrogenolysis can be incompatible with molecules containing other reducible functional groups, such as aryl halides. scientificupdate.com In such cases, alternative deprotection methods are necessary. The CBZ group is generally stable to the trifluoroacetic acid (TFA) conditions used to remove Boc or tBu groups in peptide synthesis, demonstrating its orthogonality. total-synthesis.comresearchgate.net However, it can be cleaved by harsh acidic conditions like excess HBr. total-synthesis.com Other methods for removal include using nucleophilic thiols, such as 2-mercaptoethanol (B42355) or sodium methanethiolate, which attack the benzylic carbon of the CBZ group. scientificupdate.comorganic-chemistry.org Additionally, deprotection using low-carbon alcohols like methanol (B129727) or ethanol (B145695) has been reported as a mild and simple alternative for certain classes of compounds. researchgate.neteurekaselect.com

Strategies for Carboxylic Acid Esterification and Subsequent De-esterification

The synthesis of this compound necessitates the protection of the carboxylic acid functionality, a common strategy in peptide chemistry to prevent unwanted side reactions of the free carboxyl group. The methyl ester is a frequently employed protecting group due to its relative stability and the numerous available methods for its introduction and removal.

Esterification Strategies:

The introduction of the methyl ester in precursors to CBZ-S-phenyl-L-cysteine can be achieved through several established methods. A prevalent industrial method involves the esterification of cystine, the disulfide-linked dimer of cysteine, followed by N-protection and subsequent cleavage and arylation.

One documented approach begins with the esterification of L-cystine with methanol in the presence of an acid catalyst such as thionyl chloride. This reaction yields cystine dimethyl ester dihydrochloride. The amino groups are then protected with benzyloxycarbonyl (Cbz) groups using benzyl chloroformate under basic conditions to produce N,N′-bis-benzyloxycarbonyl cystine dimethyl ester. This intermediate is then carried forward to synthesize the target molecule.

Alternatively, direct esterification of N-protected S-phenyl-L-cysteine can be performed. Standard conditions for such transformations include the use of methanol with a catalyst like hydrogen chloride (generated in situ from acetyl chloride or thionyl chloride) or via Fischer-Speier esterification using a strong acid catalyst like sulfuric acid. However, care must be taken to avoid side reactions, such as the cleavage of the acid-labile Cbz group under harsh acidic conditions.

A milder method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is known to be efficient for a wide range of amino acids and could be applicable to N-Cbz-S-phenyl-L-cysteine.

The selection of the esterification method is critical and depends on the stability of the starting material and the desired yield. The following table summarizes common esterification methods applicable to amino acid derivatives.

| Method | Reagents | Typical Conditions | Advantages | Potential Issues |

| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, simple procedure | Harsh acidic conditions may affect sensitive functional groups like Cbz. |

| Thionyl Chloride | Methanol, SOCl₂ | Cooled to 0°C then reflux | High yield, generates HCl in situ | Corrosive and toxic reagent. |

| TMSCl Method | Methanol, Trimethylchlorosilane | Room temperature | Mild conditions, good to excellent yields | Stoichiometric amounts of TMSCl required. |

De-esterification Strategies:

The removal of the methyl ester from this compound to yield the corresponding carboxylic acid is a crucial step in many synthetic applications. The choice of de-esterification method must ensure the stability of the Cbz protecting group and the S-phenyl linkage.

Saponification is the most common method for the hydrolysis of methyl esters. This involves treating the ester with a stoichiometric amount of an aqueous base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃), in a solvent mixture like tetrahydrofuran/water or methanol/water. The reaction is typically carried out at room temperature or with gentle heating. For CBZ-protected amino acid esters, LiOH is often the preferred reagent as it generally provides clean conversion with minimal risk of racemization at the α-carbon.

It is important to carefully control the reaction conditions (temperature, reaction time, and stoichiometry of the base) to prevent potential side reactions. For instance, prolonged exposure to strong basic conditions could potentially lead to the cleavage of the Cbz group, although it is generally stable to mild alkaline hydrolysis.

The following table outlines common de-esterification conditions.

| Method | Reagents | Typical Conditions | Advantages | Potential Issues |

| Saponification | LiOH, NaOH, or KOH in aq. solvent (e.g., THF/H₂O) | Room temperature to mild heating | High yields, common and reliable method | Risk of racemization, potential for side reactions with other base-sensitive groups. |

For the deprotection to be successful, the reaction must be monitored closely, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Chemoenzymatic Approaches to Related S-Aryl-L-Cysteines

Chemoenzymatic synthesis, which integrates chemical and enzymatic transformations, has emerged as a powerful strategy for the production of enantiomerically pure compounds under mild conditions. For the synthesis of S-aryl-L-cysteines, including the parent compound S-phenyl-L-cysteine, enzymes offer high stereoselectivity, which is often difficult to achieve through traditional chemical methods.

A notable chemoenzymatic route for the synthesis of optically active S-phenyl-L-cysteine utilizes tryptophan synthase . nih.gov This enzyme typically catalyzes the synthesis of L-tryptophan from indole (B1671886) and L-serine. However, its substrate scope can be extended to other nucleophiles, such as thiophenol.

Grignard Reagent Formation: Reaction of magnesium with bromobenzene to form phenylmagnesium bromide.

Thiophenol Synthesis: Reaction of the Grignard reagent with sulfur.

Hydrolysis: Acidic workup to yield thiophenol.

Enzymatic Synthesis: Tryptophan synthase-catalyzed reaction between thiophenol and L-serine to produce S-phenyl-L-cysteine. nih.gov

This chemoenzymatic approach results in high-purity, optically active S-phenyl-L-cysteine, with a reported total yield of 81.3% and purity greater than 99.9%. nih.gov

The key enzymatic step involves the β-elimination of the hydroxyl group from L-serine, followed by the nucleophilic addition of thiophenol to the enzyme-bound aminoacrylate intermediate. This reaction is highly stereoselective, yielding the L-enantiomer of S-phenyl-cysteine exclusively.

The efficiency of the enzymatic synthesis is dependent on various reaction parameters, which can be optimized to maximize the yield. The table below presents data on the optimization of the tryptophan synthase-catalyzed synthesis of S-phenyl-L-cysteine.

| Parameter | Condition | Relative Activity (%) | Reference |

| pH | 7.0 | ~60 | researchgate.net |

| 8.0 | ~85 | researchgate.net | |

| 9.0 | 100 | researchgate.net | |

| 10.0 | ~70 | researchgate.net | |

| Temperature (°C) | 30 | ~75 | researchgate.net |

| 35 | ~90 | researchgate.net | |

| 40 | 100 | researchgate.net | |

| 45 | ~80 | researchgate.net | |

| 50 | ~60 | researchgate.net |

Research has also shown that mutations in the tryptophan synthase enzyme can enhance its catalytic efficiency and thermal stability for the synthesis of L-tryptophan, with yields reaching 81% under optimized conditions (L-serine concentration of 50 mmol/L, 40 °C, pH 8, 12 h reaction time). nih.gov Such protein engineering strategies could potentially be applied to improve the synthesis of S-phenyl-L-cysteine and other S-aryl-L-cysteine derivatives.

While this chemoenzymatic method directly produces S-phenyl-L-cysteine rather than its CBZ-protected methyl ester, the resulting product can be subsequently protected and esterified using the chemical methods described in the previous section to obtain the target compound. This approach leverages the high stereoselectivity of the enzyme, thus avoiding the need for chiral resolution steps that are often required in purely chemical syntheses.

Chemical Reactivity and Derivatization Pathways of Cbz S Phenyl L Cysteine Methyl Ester

Exploration of Cross-Claisen Condensation Reactions

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgbyjus.comlibretexts.org In the context of CBZ-S-phenyl-L-cysteine methyl ester, which possesses α-hydrogens, it can participate as the nucleophilic donor component in a mixed or "crossed" Claisen condensation. byjus.comlibretexts.org This reaction is particularly useful when one of the ester partners is enolizable (like the subject compound) and the other is not, which helps to minimize the formation of a complex mixture of products. organic-chemistry.org

When this compound is treated with a strong base, it can form an enolate which then attacks the carbonyl group of a second, non-enolizable ester. masterorganicchemistry.com This process is a known strategy for the synthesis of β-ketoesters. organic-chemistry.orgopenstax.org Given that the starting material is an α-amino acid derivative, the resulting product is a γ-amino β-ketoester. researchgate.netresearchgate.net These intermediates are valuable in organic synthesis for constructing more complex molecules, including various heterocyclic compounds and other amino acid derivatives. beilstein-journals.orgnih.gov Research has demonstrated that N-Fmoc protected amino acids can undergo cross-Claisen condensations to generate γ-amino-β-ketoesters, a pathway directly analogous to the potential reactivity of the CBZ-protected counterpart. researchgate.net

The mechanism of the Claisen condensation is a well-established, multi-step process. wikipedia.orglibretexts.orglibretexts.org

Enolate Formation : The reaction is initiated by the abstraction of an α-proton from the ester by a strong base (e.g., sodium methoxide). byjus.comlibretexts.org This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile. wikipedia.org

Nucleophilic Attack : The ester enolate attacks the electrophilic carbonyl carbon of a second ester molecule, leading to the formation of a tetrahedral alkoxide intermediate. openstax.orglibretexts.org

Elimination of Leaving Group : Unlike in an aldol (B89426) reaction where the intermediate is protonated, the tetrahedral intermediate in a Claisen condensation collapses, reforming the carbonyl double bond and eliminating the alkoxy group (methoxide in this case) as a leaving group. openstax.orglibretexts.org This step results in the formation of the new β-keto ester.

Deprotonation (Driving Force) : The newly formed γ-amino β-ketoester product has a highly acidic proton on the carbon flanked by the two carbonyl groups. The alkoxide base generated in the previous step rapidly removes this proton. wikipedia.orgopenstax.org This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium toward the product, ensuring a high yield. masterorganicchemistry.comopenstax.org An acidic workup is required in the final step to neutralize the enolate and isolate the neutral β-keto ester. wikipedia.orglibretexts.org

Table 1: Cross-Claisen Condensation of this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Enolate Formation | This compound, Strong Base (e.g., NaOMe) | Ester Enolate |

| 2 | Nucleophilic Attack | Ester Enolate, Second Ester (Acceptor) | Tetrahedral Alkoxide Intermediate |

| 3 | Elimination | Tetrahedral Alkoxide Intermediate | γ-Amino β-Ketoester, Methoxide (MeO⁻) |

| 4 | Deprotonation | γ-Amino β-Ketoester, Methoxide (MeO⁻) | Resonance-Stabilized Enolate of Product |

| 5 | Protonation | Resonance-Stabilized Enolate, Acid (e.g., H₃O⁺) | Final γ-Amino β-Ketoester Product |

Oxidative Transformations and Resultant Product Characterization

The sulfur atom in the cysteine moiety of this compound is susceptible to oxidation. libretexts.org Cysteine residues in proteins can undergo various oxidative post-translational modifications, progressing from sulfenic acids to sulfinic and sulfonic acids under increasing levels of oxidative stress. acs.orgnih.govportlandpress.com The initial product of cysteine oxidation is often a sulfenic acid (RSOH). rsc.org

In the case of this compound, mild oxidation can lead to the formation of S-oxides. nih.govnih.govresearchgate.net More commonly, particularly in the presence of other thiol molecules or mild oxidizing agents, the thioether can be oxidized to form a disulfide bond, linking two molecules together. This would result in the formation of a cystine derivative.

Characterization of these oxidized products typically relies on mass spectrometry, which can identify the mass shift associated with the addition of oxygen atoms or the formation of a disulfide dimer. nih.gov Tandem mass spectrometry (MS/MS) experiments can further pinpoint the modification site to the cysteine residue. nih.gov

Table 2: Potential Oxidation Products

| Oxidizing Agent | Potential Product | Characterization Notes |

| Mild Oxidants (e.g., H₂O₂) | S-oxide (Sulfoxide) | Mass increase of +16 amu per sulfur atom. |

| Air/Mild Oxidants | Disulfide-linked Dimer | Dimerization of the molecule, significant mass increase. |

| Strong Oxidants | Sulfone, Sulfonic Acid | Mass increase of +32 or +48 amu per sulfur atom; potential cleavage. |

Nucleophilic Substitution Reactions Involving the CBZ Moiety and Other Functional Groups

The benzyloxycarbonyl (CBZ or Z) group is a widely used protecting group for amines in peptide synthesis. total-synthesis.com Its removal, or deprotection, is a key reaction that often proceeds via mechanisms involving nucleophilic attack. While stable to many acidic and basic conditions, the CBZ group can be cleaved by various methods. total-synthesis.com

One common method is hydrogenolysis (reduction with H₂ over a palladium catalyst), which is not a nucleophilic substitution. total-synthesis.com However, other chemical methods are available that do involve nucleophiles. For instance, carbamates like the CBZ group can be deprotected by treatment with 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org This nucleophilic deprotection protocol is advantageous for substrates that contain functionalities sensitive to standard hydrogenolysis. organic-chemistry.orgresearchgate.net Strong acids like HBr in acetic acid can also cleave the CBZ group via an Sₙ2 mechanism. total-synthesis.com

The thiol group of cysteine itself is a potent nucleophile and participates in numerous reactions, such as thiol-disulfide exchange and alkylation. libretexts.orgpearson.comresearchgate.netrsc.org In this compound, the sulfur is already part of a stable thioether, making it less nucleophilic than a free thiol. However, the other functional groups, primarily the CBZ and ester carbonyls, remain susceptible to nucleophilic attack.

Table 3: Nucleophilic Cleavage of the CBZ Group

| Reagent/Condition | Mechanism Type | Product |

| H₂/Pd-C | Catalytic Hydrogenolysis | S-phenyl-L-cysteine methyl ester |

| 2-Mercaptoethanol, Base | Nucleophilic Substitution | S-phenyl-L-cysteine methyl ester |

| AlCl₃ in HFIP | Lewis Acid-mediated Cleavage | S-phenyl-L-cysteine methyl ester |

| HBr in Acetic Acid | Sₙ2 Attack | S-phenyl-L-cysteine methyl ester |

Hydrolytic Cleavage of the Ester Linkage

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. bham.ac.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol (B129727) is eliminated, yielding the carboxylic acid. This process is reversible. bham.ac.uk

Additionally, enzymatic hydrolysis of cysteine methyl esters is also possible. Specific esterase enzymes can catalyze the cleavage of the methyl ester linkage, offering a mild and highly selective method for deprotection. nih.govacs.org

Table 4: Hydrolysis of the Methyl Ester

| Condition | Key Reagent | Mechanism | Final Product (after workup) |

| Acidic | H₃O⁺ | Acid-catalyzed nucleophilic acyl substitution | CBZ-S-phenyl-L-cysteine |

| Basic | OH⁻ | Base-catalyzed nucleophilic acyl substitution (Saponification) | CBZ-S-phenyl-L-cysteine |

| Enzymatic | Esterase/Hydrolase | Biocatalysis | CBZ-S-phenyl-L-cysteine |

Applications of Cbz S Phenyl L Cysteine Methyl Ester As a Versatile Synthetic Building Block

Role in the Elaboration of Complex Organic Molecules

The strategic placement of protecting groups on CBZ-S-phenyl-L-cysteine methyl ester allows for the selective manipulation of its functional groups, rendering it a highly useful chiral synthon for the elaboration of complex organic structures. The carboxybenzyl (Cbz) protecting group on the amine and the methyl ester on the carboxyl group provide robust protection under a variety of reaction conditions, while the S-phenyl group offers a stable yet modifiable handle on the cysteine side chain. This arrangement enables chemists to perform a sequence of reactions, building molecular complexity in a controlled manner.

While its applications are most prominently documented in the synthesis of pharmaceutical intermediates, the fundamental reactivity of this compound lends itself to broader applications in complex molecule synthesis. The chirality inherent in the L-cysteine backbone is often transferred to the target molecule, establishing a key stereocenter from which the rest of the structure can be built.

Utility in Pharmaceutical Intermediate Synthesis

The significance of S-aryl cysteine derivatives as intermediates in the synthesis of a diverse range of pharmaceutically active compounds is well-established. google.com this compound, in particular, has been identified as a key precursor in the development of potent therapeutic agents.

Precursor to Identified Biologically Active Compounds

S-phenyl-L-cysteine and its derivatives are recognized for their potential applicability in the development of antiretroviral agents. rsc.org The structural motif provided by this amino acid derivative is found in a number of compounds that exhibit significant biological activity. The synthesis of this compound itself can be achieved from precursors such as N,N′-bis-benzyloxycarbonyl cystine dimethyl ester, highlighting its accessibility for use in medicinal chemistry programs. google.com

Synthetic Pathways to HIV Protease Inhibitors and Antiretroviral Agents

The development of effective treatments for Human Immunodeficiency Virus (HIV) has been a major focus of pharmaceutical research, with protease inhibitors being a cornerstone of antiretroviral therapy. S-phenyl-L-cysteine is a known component in the synthesis of certain HIV protease inhibitors. rsc.org While many synthetic routes to these drugs utilize the free carboxylic acid form (N-Cbz-S-phenyl-L-cysteine), the methyl ester serves as a closely related and valuable intermediate. The general strategy involves the incorporation of the S-phenyl-cysteine core structure into the larger framework of the inhibitor, where it often plays a crucial role in binding to the active site of the viral protease.

Integration into Advanced Peptide Synthesis Methodologies

The precise and controlled assembly of amino acids into peptides is a fundamental process in biochemical research and drug development. Protected amino acids like this compound are essential for these methodologies, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.

Function as a Protected Amino Acid in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a powerful technique for the efficient construction of peptides. nih.govpeptide.com In SPPS, an amino acid is anchored to a solid support, and the peptide chain is elongated through sequential deprotection and coupling steps. The use of protected amino acids is central to this process. nih.gov The Cbz group is a classic and effective N-terminal protecting group in peptide synthesis. nih.gov

While the direct incorporation of this compound into SPPS is not as commonly documented as its Fmoc-protected counterparts, the principles of its use are well-established. The Cbz group provides robust protection during the coupling of subsequent amino acids. The S-phenyl group is stable to the conditions typically employed for Cbz removal (e.g., hydrogenolysis), allowing for its retention in the final peptide if desired. The challenges often associated with cysteine-containing peptides, such as racemization and side reactions, necessitate careful selection of protecting groups and coupling conditions. csic.es

Formation of Dipeptides and Oligopeptides with Specific Sequences

The synthesis of dipeptides and smaller oligopeptides is a critical step in the construction of larger protein structures and in the development of peptide-based drugs. The formation of a peptide bond requires the activation of a carboxylic acid and its subsequent reaction with an amine. In this context, a cysteine methyl ester derivative can act as the nucleophilic component (the N-terminus) in a coupling reaction.

A well-documented example that illustrates this principle is the synthesis of benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. orgsyn.org In this procedure, benzyloxycarbonyl-L-alanine is activated and then coupled with L-cysteine methyl ester hydrochloride to form the dipeptide. This reaction highlights how a cysteine methyl ester can be effectively used to create a specific peptide sequence. Although the starting material in this specific example is L-cysteine methyl ester, the same principle applies to the use of this compound as a component in the synthesis of more complex di- and oligopeptides, where its protected N-terminus would first need to be deprotected to allow for coupling to an activated amino acid. The chemical synthesis of dipeptides generally involves four key stages: protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and removal of the protecting groups. mdpi.com

Potential Contributions to Agrochemical and Materials Science Research

While direct research on the applications of this compound in agrochemical and materials science is not extensively documented in publicly available literature, its chemical structure as a protected S-aryl-L-cysteine derivative suggests significant potential for contributions to these fields. The unique combination of a reactive thiol group (temporarily protected), a chiral amino acid backbone, and an aromatic phenyl ring provides a versatile platform for the synthesis of novel compounds with tailored functionalities.

The development of new pesticides and herbicides is a continuous effort to improve crop yields and manage resistance in pests and weeds. Cysteine derivatives have emerged as a promising class of molecules in this area. For instance, some cysteine and methionine derivatives have been shown to exhibit insecticidal activity by disrupting the tracheal formation in insects. L-cysteine methyl ester, a related compound, has demonstrated relatively fast-acting insecticidal effects.

The structural features of this compound make it a candidate for the development of novel agrochemicals. The S-phenyl group can be a crucial part of a pharmacophore that interacts with a biological target in a pest or weed. The carbobenzyloxy (CBZ) and methyl ester protecting groups allow for selective modifications at other parts of the molecule. After a desired molecular framework is assembled, these protecting groups can be removed to unmask the amine and carboxylic acid functionalities for further derivatization or to reveal the final active compound.

Table 1: Potential Agrochemical Applications Based on Analogs

| Potential Application | Relevant Structural Feature | Example from Related Compounds |

|---|---|---|

| Insecticide | Cysteine Backbone | L-cysteine methyl ester shows insecticidal activity by disrupting tracheal formation. |

| Herbicide | S-Aryl Moiety | S-aryl-L-cysteine derivatives can be designed to inhibit key enzymes in plant metabolic pathways. |

Future research could focus on synthesizing a library of compounds derived from this compound and screening them for various agrochemical activities. The phenyl group could be substituted with different functional groups to modulate the biological activity and spectrum of the resulting compounds.

In materials science, there is a growing demand for biodegradable and functional polymers derived from renewable resources. Amino acids are attractive building blocks for such materials due to their inherent chirality, biocompatibility, and biodegradability. Cysteine, with its reactive thiol group, is particularly useful for creating cross-linked polymer networks through the formation of disulfide bonds. nih.gov

This compound can serve as a valuable monomer or building block for the synthesis of specialty polymers. The protected amine and carboxyl groups can be deprotected to participate in polymerization reactions, such as the formation of polyamides or polyesters. The S-phenyl group would be incorporated as a pendant group along the polymer chain, influencing the material's properties.

Table 2: Potential Contributions to Materials Science

| Material Type | Role of this compound | Potential Properties and Applications |

|---|---|---|

| Biodegradable Polymers | Monomer in polymerization | Enhanced thermal stability and mechanical strength due to the rigid phenyl groups. Potential for use in biodegradable packaging. nih.govresearchgate.net |

| Functional Coatings | Component of surface modifiers | The S-phenyl group could provide hydrophobicity and anti-fouling properties to surfaces. |

The incorporation of the S-phenyl group can impart desirable properties to the resulting polymers, such as increased thermal stability, altered solubility, and enhanced mechanical strength. Furthermore, the thioether linkage offers a site for potential post-polymerization modification, allowing for the tuning of the material's properties for specific applications, including drug delivery systems and functional coatings. mdpi.comresearchgate.net Research in this area could lead to the development of novel bioplastics and functional materials with a wide range of applications. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of the title compound, distinct signals corresponding to each unique proton would be observed.

Aromatic Protons: The protons on the phenyl group of the S-phenyl substituent and the benzyl (B1604629) group of the Cbz protecting group would typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.0 and 7.5 ppm.

Benzylic Protons: The two protons of the CH₂ group in the Cbz protecting group are diastereotopic and would likely appear as two distinct signals, possibly as a pair of doublets, in the range of 5.0-5.2 ppm.

Alpha-Proton: The proton attached to the chiral center (the α-carbon of the cysteine residue) would resonate as a multiplet, likely a doublet of doublets, due to coupling with the adjacent β-protons and the NH proton. Its chemical shift would be expected around 4.5-4.8 ppm.

Beta-Protons: The two protons on the β-carbon (the CH₂ group attached to the sulfur atom) are also diastereotopic and would appear as distinct multiplets, typically in the range of 3.0-3.5 ppm.

Methyl Ester Protons: The three protons of the methyl ester group would give a sharp singlet signal around 3.7 ppm.

Amide Proton: The NH proton of the carbamate (B1207046) linkage would appear as a doublet, due to coupling with the α-proton, with a chemical shift that can vary but is often found between 5.0 and 6.0 ppm.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (C₆H₅-S & C₆H₅-CH₂) | 7.0 - 7.5 | Multiplet |

| Benzylic (C₆H₅-CH₂) | 5.0 - 5.2 | Pair of Doublets |

| Alpha (α-CH) | 4.5 - 4.8 | Multiplet |

| Beta (β-CH₂) | 3.0 - 3.5 | Multiplets |

| Methyl Ester (OCH₃) | ~3.7 | Singlet |

| Amide (NH) | 5.0 - 6.0 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.

Carbonyl Carbons: The carbonyl carbons of the ester and the carbamate groups are the most deshielded and would appear at the downfield end of the spectrum, typically in the range of 170-175 ppm for the ester and 155-160 ppm for the carbamate.

Aromatic Carbons: The carbons of the two phenyl rings would resonate in the 125-140 ppm region. The carbon attached to the sulfur atom (ipso-carbon) would have a distinct chemical shift compared to the other aromatic carbons.

Benzylic Carbon: The carbon of the CH₂ group in the Cbz group is expected around 65-70 ppm.

Alpha-Carbon: The chiral α-carbon would appear in the range of 50-55 ppm. nih.gov

Beta-Carbon: The β-carbon attached to the sulfur atom would be found in the region of 35-40 ppm. nih.gov

Methyl Ester Carbon: The methyl carbon of the ester group would give a signal around 52-53 ppm.

| Carbon Type | Expected Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | 170 - 175 |

| Carbamate Carbonyl (C=O) | 155 - 160 |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (CH₂) | 65 - 70 |

| Alpha (α-C) | 50 - 55 |

| Methyl Ester (OCH₃) | 52 - 53 |

| Beta (β-C) | 35 - 40 |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. who.int It is crucial for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

A common method for analyzing protected amino acids is reversed-phase HPLC (RP-HPLC). google.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid to improve peak shape.

For purity assessment, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to ensure the elution of all components, from polar impurities to the less polar product. The retention time of the compound is a characteristic feature under specific chromatographic conditions. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% TFA) |

| Detection | UV Absorbance at 254 nm or 220 nm |

| Flow Rate | 1.0 mL/min |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Techniques like Electrospray Ionization (ESI) are commonly used for protected amino acids.

The ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. niscpr.res.in Common fragmentation pathways for N-Cbz protected amino acid esters include the loss of the benzyl group, cleavage of the ester, and fragmentation of the amino acid side chain. electronicsandbooks.com These fragmentation patterns serve as a fingerprint for the molecule, confirming its identity. libretexts.org

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For a chiral molecule like this compound, single-crystal X-ray diffraction can provide an unambiguous determination of its absolute stereochemistry (the L-configuration at the α-carbon).

The technique involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the positions of all atoms in space. This provides definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration at the chiral center, which is crucial for biologically active molecules. pku.edu.cnnih.gov

Optical Rotation Measurements for Enantiopurity and Chiral Identity Confirmation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. libretexts.org The measurement of optical rotation using a polarimeter is a fundamental technique for confirming the chiral identity and assessing the enantiomeric purity of a compound.

Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. libretexts.org The specific rotation, [α], is a characteristic property of a compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. youtube.com

For this compound, which is derived from L-cysteine, a specific, non-zero value for the optical rotation would be expected. acs.orgresearchgate.net A measured value close to the literature value for the pure L-enantiomer would confirm its chiral integrity. A value of zero would indicate a racemic mixture (an equal amount of both enantiomers), while a reduced value would suggest the presence of the D-enantiomer as an impurity. libretexts.org This measurement is therefore a quick and effective method to verify the stereochemical outcome of a synthesis.

Biochemical and Enzymatic Research Applications of Cbz S Phenyl L Cysteine Methyl Ester and Its Analogues

Investigations into Cysteine Protease Inhibition Mechanisms

Cysteine proteases, such as papain and the cathepsins, are a class of enzymes characterized by a catalytic dyad composed of cysteine and histidine residues in their active site. researchgate.net They play critical roles in physiological and pathological processes, making them significant targets for therapeutic inhibitor development. nih.goveuropeanpharmaceuticalreview.com S-phenyl-L-cysteine and its derivatives have been identified as potential inhibitors of these proteases, including those crucial to viral replication, such as HIV protease. nih.govnih.gov The investigation into their inhibitory mechanisms is multifaceted, employing in vitro kinetics, advanced probe design, and computational modeling.

In Vitro Studies of Enzyme-Ligand Interactions

In vitro enzymatic assays are essential for characterizing the potency and mechanism of potential inhibitors. For a compound like CBZ-S-phenyl-L-cysteine methyl ester, these studies would involve incubating the molecule with a target cysteine protease (e.g., papain or cathepsin L) and a synthetic substrate. By measuring the rate of substrate hydrolysis in the presence of varying inhibitor concentrations, key kinetic parameters can be determined.

Researchers typically calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. Further kinetic analyses, often visualized using Lineweaver-Burk plots, can elucidate the mechanism of inhibition—whether it is competitive, non-competitive, or uncompetitive. nih.gov For instance, studies on analogous small molecule inhibitors of cathepsin L have determined IC50 values in the nanomolar range, indicating high potency. unc.edu These analyses reveal how the inhibitor interacts with the enzyme, for example, by competing with the substrate for binding to the active site. nih.gov

Table 1: Representative Kinetic Data for Cysteine Protease Inhibitors

| Inhibitor Type | Target Protease | Parameter | Value | Reference |

|---|---|---|---|---|

| Thiocarbazate | Cathepsin L | IC50 | 56 nM | unc.edu |

| Oxocarbazate | Cathepsin L | Ki | 0.29 nM | researchgate.net |

| 6,6′-dihydroxythiobinupharidine | Cathepsin S | IC50 | 3.2 µM | mdpi.com |

| 6,6′-dihydroxythiobinupharidine | Papain | IC50 | 70.4 µM | mdpi.com |

| Peptide Inhibitor (SnuCalCpI15) | Cathepsin L | IC50 | 1.6 nM | nih.gov |

This table presents data for various inhibitors to illustrate the types of kinetic parameters obtained in such studies. The values are not for this compound itself but for analogous compounds investigated in the literature.

Design and Synthesis of Activity-Based Probes (ABPs) and Warheads Incorporating Cysteine Derivatives

Activity-based probes (ABPs) are powerful chemical tools used to label and profile the active forms of enzymes within complex biological samples. stanford.edu An ABP for a cysteine protease typically consists of three components: a reactive group or "warhead" that forms a covalent bond with the active site cysteine, a recognition element that directs the probe to a specific protease or family of proteases, and a reporter tag (e.g., biotin or a fluorophore) for detection and isolation. stanford.eduresearchgate.net

Cysteine derivatives are central to the design of the recognition element of ABPs targeting cysteine proteases. The specificity of these probes can be modulated by incorporating amino acid or peptide sequences that mimic the natural substrates of the target enzyme. frontiersin.org For example, a probe designed to target a specific cathepsin might incorporate a dipeptide sequence known to be preferentially cleaved by that enzyme. A molecule like S-phenyl-L-cysteine could be integrated into this recognition element to enhance binding affinity or selectivity for proteases with active sites that can accommodate its bulky phenylthio group. The design process leverages knowledge of enzyme-substrate interactions to create highly specific tools for functional proteomics. researchgate.net

Computational and Molecular Docking Studies on Enzyme Active Sites

Computational methods, particularly molecular docking, provide invaluable insights into the specific interactions between an inhibitor and an enzyme's active site at the atomic level. nih.gov These in silico techniques are used to predict the binding conformation of a ligand like this compound within the catalytic pocket of a target cysteine protease. unc.edu

The process begins with a high-resolution crystal structure of the target enzyme, often co-crystallized with a known inhibitor. nih.gov The candidate inhibitor is then computationally "docked" into the active site, and algorithms calculate the most energetically favorable binding poses. researchgate.net These models reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues of the enzyme. For papain-like cysteine proteases, important residues in the active site cleft include the catalytic Cys25 and His159, as well as residues that form the substrate-binding subsites (e.g., S1 and S2), such as Gln19 and Trp177. unc.edunih.gov Docking studies can explain why one inhibitor is more potent than another and guide the rational design of new, more effective analogues. nih.gov

Table 2: Key Amino Acid Residues in the Papain Active Site for Ligand Interaction

| Residue | Location/Subsite | Potential Interaction |

|---|---|---|

| Cys25 | Catalytic Site | Covalent bond formation (with reactive inhibitors) or H-bonding |

| His159 | Catalytic Site | Hydrogen bonding |

| Gln19 | Oxyanion Hole | Hydrogen bonding with substrate/inhibitor backbone |

| Gly66 | Active Site Cleft | Hydrogen bonding |

| Asp158 | Active Site Cleft | Hydrogen bonding |

| Trp177 | S2 Subsite | Hydrophobic/lipophilic interactions |

This table summarizes key residues in the well-characterized active site of papain, a model cysteine protease, that are frequently involved in binding inhibitors. unc.edunih.gov

Role in Xenobiotic Metabolism Studies via Mercapturic Acid Pathways

The mercapturic acid pathway is a critical detoxification route in the body for eliminating a wide range of xenobiotics—foreign compounds such as drugs and environmental pollutants. tandfonline.comresearchgate.net This pathway converts electrophilic compounds into more water-soluble derivatives that can be readily excreted in the urine. nih.gov S-phenyl-L-cysteine is a key intermediate in the metabolism of benzene, a widespread and toxic environmental pollutant. oup.com

The metabolism of benzene proceeds through the following steps:

Oxidation: Benzene is first oxidized in the liver by cytochrome P450 enzymes to form benzene oxide, an electrophilic epoxide.

Glutathione Conjugation: The benzene oxide is then conjugated with the endogenous antioxidant glutathione (GSH).

Enzymatic Cleavage: The resulting glutathione conjugate is sequentially cleaved by enzymes, ultimately yielding S-phenyl-L-cysteine.

N-Acetylation: Finally, S-phenyl-L-cysteine is acetylated to form N-acetyl-S-phenyl-L-cysteine, also known as S-phenylmercapturic acid (SPMA). nih.gov

SPMA is a well-established and reliable biomarker for assessing human exposure to benzene. nih.govoup.com In this context, chemically synthesized and purified standards, such as this compound, are indispensable. After deprotection, the core molecule, S-phenyl-L-cysteine, and its N-acetylated form (SPMA) are used to develop and validate sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurately quantifying these metabolites in urine samples.

Broader Context of Amino Acid Derivatives in Biochemical Research

Amino acid derivatives are foundational to many areas of biochemical and biomedical research. The strategic modification of an amino acid's functional groups—the alpha-amino group, the alpha-carboxyl group, and the side chain—allows for a wide array of applications. cambridge.orgmdpi.com

N-protected amino acid methyl esters, exemplified by this compound, are particularly important intermediates in organic and medicinal chemistry. mdpi.comresearchgate.net

Peptide Synthesis: In peptide synthesis, protecting groups are essential. The N-terminal protecting group (like CBZ or Fmoc) prevents the amino group from forming unwanted peptide bonds during the coupling of the carboxyl group to another amino acid. researchgate.net Similarly, the C-terminal methyl ester protects the carboxyl group from reacting while the N-terminus is being deprotected and coupled. researchgate.net

Chiral Building Blocks: Amino acid derivatives serve as valuable chiral synthons, providing a source of stereochemical purity for the synthesis of complex organic molecules and pharmaceuticals. mdpi.com

Medicinal Chemistry: These derivatives are used to create peptidomimetics or modified peptides with improved pharmacological properties, such as enhanced stability against proteolytic degradation, increased potency, or better cell permeability. researcher.life

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Stereoselective Methodologies

The synthesis of enantiomerically pure S-aryl-L-cysteine derivatives is crucial for their application in pharmaceuticals, where stereochemistry often dictates therapeutic activity and reduces side effects google.com. Current synthetic methods sometimes lack adequate stereochemical control google.com. Future research will likely focus on developing more robust and efficient stereoselective synthetic techniques to produce S-aryl-L-cysteine with high enantiomeric excess, preferably greater than 99.5% google.com.

One promising avenue is the advancement of chemoenzymatic methods. For instance, the use of enzymes like tryptophan synthase to produce optically active S-phenyl-L-cysteine from inexpensive starting materials has been shown to be highly efficient, yielding high-purity products nih.govnih.govresearchgate.net. Research in this area will likely involve the directed evolution of enzymes to enhance their catalytic activity and substrate scope for various aryl thiols, further improving the efficiency and applicability of this green chemistry approach researchgate.net.

Another area of development involves refining chemical synthesis routes. Patented methods describe the synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester from starting materials like N,N′-bis-benzyloxycarbonyl cystine dimethyl ester using copper powder and catalysts google.com. Future work could focus on optimizing these reaction conditions, exploring new catalyst systems (e.g., palladium-based) to improve yields, reduce reaction times, and enhance stereoselectivity mit.edu.

Table 1: Comparison of Synthetic Methodologies for S-Aryl-L-Cysteine Derivatives

| Methodology | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Chemical Synthesis | Utilizes reagents like copper powder and aryl halides with protected cysteine or cystine derivatives google.com. | Established procedures, scalable. | Development of new catalysts, optimization for higher stereoselectivity (>99.5% ee) google.com. |

| Chemoenzymatic Synthesis | Employs enzymes such as tryptophan synthase with substrates like L-serine and thiophenol nih.govresearchgate.net. | High stereospecificity, environmentally friendly, high yields (e.g., 81.3% total yield) nih.govnih.gov. | Enzyme engineering for broader substrate scope and enhanced activity researchgate.net. |

Exploration of New Derivatization Strategies for Targeted Bioactivity and Selectivity

CBZ-S-phenyl-L-cysteine methyl ester serves as a valuable building block for creating more complex molecules with specific biological functions nih.gov. S-aryl cysteine derivatives are recognized as important intermediates in the synthesis of various pharmaceutically active compounds, including agents targeting the human immunodeficiency virus (HIV) google.com.

Future research will focus on new derivatization strategies to generate novel therapeutics. Cysteine arylation, which forms a stable S-C(sp²) bond, is a key technique in this regard mit.edunih.gov. Two primary approaches are being explored:

Nucleophilic Aromatic Substitution (SNAr): This involves reacting cysteine's thiol group with electron-deficient aryl halides. Future work will likely explore a wider range of fluorinated or nitro-substituted aromatic reagents to fine-tune reactivity and selectivity mit.edunih.gov.

Organometallic Catalysis: Palladium- and gold-mediated reactions allow for the installation of electron-neutral and electron-rich aryl groups, broadening the scope of possible derivatives mit.edunih.gov. Research is moving towards developing more efficient and biocompatible organometallic reagents for applications like creating antibody-drug conjugates (ADCs) and macrocyclic peptides mit.edu.

These derivatization strategies are not just for creating small molecule drugs but also for the precise modification of proteins and peptides, enabling the development of next-generation biotherapeutics with enhanced properties mit.edunih.gov. The unique reactivity of the cysteine thiol makes it a prime target for covalent warheads in drug development, a strategy that can lead to increased potency and selectivity mdpi.com.

Integration into Advanced Combinatorial and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has driven the integration of unique building blocks like cysteine derivatives into high-throughput platforms.

Dynamic Combinatorial Chemistry (DCC): Recent studies have demonstrated the use of L-cysteine methyl ester in in crystallo DCC, where it reacts with other building blocks on the surface of a protein target (e.g., oxacillinases) researchgate.netresearchgate.net. This approach allows for the in situ generation and identification of potent inhibitors. Future work will likely expand the use of S-aryl-L-cysteine derivatives in such systems to discover novel ligands for a wider range of biological targets.

Automated Flow-Based Synthesis: The field of peptide synthesis is rapidly moving towards automated, flow-based platforms that significantly accelerate the production of long polypeptides and even small proteins nih.govchimia.chmit.edupentelutelabmit.com. These systems, which can incorporate an amino acid every few minutes or even seconds, are ideal for including modified residues nih.govpentelutelabmit.com. Future trends will involve the development of protocols to efficiently incorporate this compound and other derivatives into these automated workflows. This will enable the rapid generation of peptide libraries with diverse S-aryl modifications for screening in drug discovery and materials science nih.gov.

Table 2: Emerging Synthesis Platforms for Cysteine Derivatives

| Platform | Principle | Application for S-Aryl-L-Cysteine | Future Trend |

|---|---|---|---|

| Dynamic Combinatorial Chemistry | Reversible reaction of building blocks in the presence of a biological target to form the best-fitting ligand researchgate.netresearchgate.net. | In situ synthesis of enzyme inhibitors using L-cysteine methyl ester derivatives. | Expansion to a broader range of protein targets and S-aryl building blocks. |

| Automated Flow Synthesis | Continuous flow of reagents through a solid-phase support, enabling rapid, automated peptide chain elongation nih.govmit.edupentelutelabmit.com. | Incorporation of modified amino acids into synthetic peptides and proteins at high speed. | Development of optimized protocols for routine inclusion of S-aryl-cysteines in automated protein synthesis. |

Application in Supramolecular Chemistry and Functional Materials Science

The unique chemical properties of cysteine and its derivatives make them attractive components for the construction of functional materials and supramolecular assemblies. The introduction of an S-phenyl group adds aromaticity and potential for π-stacking interactions, opening new avenues for materials science applications.

One emerging trend is the use of L-cysteine to functionalize carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene sheets researchgate.net. Noncovalent functionalization using L-cysteine provides amino groups on the material's surface, which can then be used to attach drug molecules. The S-phenyl derivative could offer enhanced π-stacking interactions with the graphene surface, leading to more stable functionalization. Future research could explore the use of this compound in creating novel drug delivery systems, where the phenyl group enhances loading capacity or modulates release kinetics researchgate.net.

Advanced Computational Modeling for Reaction Pathway Prediction and Mechanistic Insight

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules. For this compound, computational modeling offers powerful ways to predict reactivity and guide experimental work.

Future research will heavily rely on computational methods for several key areas:

Predicting Cysteine Reactivity: Machine learning and other computational methods are being developed to predict the intrinsic reactivity of specific cysteine residues within proteins acs.orgresearchgate.netoup.com. These tools can help identify which cysteines in a target protein are most susceptible to arylation, guiding the design of selective covalent inhibitors nih.govnih.gov.

Mechanistic Elucidation: Quantum mechanics/molecular mechanics (QM/MM) and Density Functional Theory (DFT) studies are being used to unravel the detailed mechanisms of cysteine arylation reactions, particularly those involving organometallic reagents like gold(III) complexes nih.govunipa.itresearchgate.net. These studies can explain the chemoselectivity of a reaction and identify key intermediates, providing insights that are crucial for designing more efficient and selective bioconjugation strategies nih.govunipa.itresearchgate.net.

Reaction Pathway Prediction: Computational simulations can predict the likely products of reactions involving cysteine under various conditions, such as interactions with reactive oxygen species researchgate.net. This predictive power can be harnessed to anticipate the metabolic fate of drugs containing an S-phenyl-L-cysteine moiety or to design derivatives with improved stability. As computational power and algorithms improve, it will become increasingly feasible to model complex reaction pathways and provide actionable predictions for synthetic and medicinal chemists researchgate.net.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for CBZ-S-Phenyl-L-Cysteine Methyl Ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of a protected cysteine derivative. For example, using malonic ester synthesis principles, sodium ethoxide deprotonates the α-hydrogen, followed by alkylation with a phenyl-containing alkyl halide . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. A table comparing yields under different conditions (e.g., DMF vs. THF, room temperature vs. reflux) should be included, with data sourced from scalable synthesis protocols .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare and spectra with literature data to confirm structural integrity .

- HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .

- Melting Point : Cross-check observed values with published ranges (e.g., 159453-24-4, CAS registry) .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via TLC or HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing decomposition rates .

- Data Interpretation : Use Arrhenius plots to predict shelf life under standard lab conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?

- Methodological Answer :

- Re-examine Chiral Analysis Methods : Compare results from polarimetry vs. chiral HPLC (e.g., Chiralpak® columns) .

- Control for Racemization : Test if reaction workup (acidic/basic conditions) induces racemization by repeating synthesis with deuterated solvents to track proton exchange .

- Statistical Validation : Apply ANOVA to assess inter-lab variability in ee measurements .

Q. What experimental strategies optimize the regioselectivity of alkylation in this compound synthesis?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents on the cysteine backbone .

- Protecting Group Screening : Test alternative groups (e.g., Fmoc vs. Boc) to modulate reactivity. Tabulate yields and selectivity ratios .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics .

Q. How does solvent choice impact the decarboxylation efficiency in the final steps of synthesis?

- Methodological Answer :

- Solvent Screening : Compare aprotic (e.g., DMSO, DMF) vs. protic (e.g., MeOH, HO) solvents. Use GC-MS to quantify CO release as a proxy for decarboxylation efficiency .

- Additive Effects : Test catalytic bases (e.g., DBU, EtN) to enhance reaction rates. Include a table correlating solvent polarity (log P) with reaction completion time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products